3-(Tert-butoxycarbonyl)phenylboronic acid
Overview
Description
3-(Tert-butoxycarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H15BO4 and its molecular weight is 222.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
3-(Tert-butoxycarbonyl)phenylboronic acid is primarily used as a building block in the synthesis of various organic compounds . .
Mode of Action
The compound is known to participate in Suzuki-Miyaura cross-coupling reactions , which are widely used in organic synthesis for the formation of carbon-carbon bonds . In these reactions, the boronic acid moiety of the compound interacts with a halide or pseudohalide compound in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests that it may be involved in the synthesis of various bioactive compounds .
Pharmacokinetics
It’s worth noting that boronic acids, in general, are known to be susceptible to hydrolysis, particularly at physiological ph . This could potentially affect the bioavailability of the compound.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including bioactive molecules.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound . Additionally, the presence of a suitable palladium catalyst is necessary for the compound to participate in Suzuki-Miyaura cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
3-(Tert-butoxycarbonyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an essential tool in the study of enzyme inhibition and protein interactions. The compound interacts with enzymes such as serine proteases and glycosidases, forming stable complexes that inhibit their activity. Additionally, this compound can bind to proteins containing serine or threonine residues, affecting their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by inhibiting key enzymes involved in signal transduction, such as kinases and phosphatases. This inhibition can lead to altered gene expression and changes in cellular metabolism. For instance, this compound has been shown to modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The boronic acid group reacts with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in conformational changes in the target molecules, affecting their activity and function. Additionally, this compound can influence gene expression by binding to transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as tissue damage and organ dysfunction. Studies have identified threshold doses beyond which the compound’s toxicity becomes pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can affect the levels of metabolites by inhibiting key enzymes in metabolic pathways, leading to altered metabolic profiles. For example, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in changes in energy production and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and accumulate in certain cellular compartments. Its distribution within tissues can be influenced by factors such as tissue permeability and blood flow, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit enzymes involved in metabolic pathways. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes .
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)12(14)15/h4-7,14-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJDVHCPCSZDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378351 | |
Record name | [3-(tert-Butoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220210-56-0 | |
Record name | 1-(1,1-Dimethylethyl) 3-boronobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220210-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(tert-Butoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {3-[(tert-butoxy)carbonyl]phenyl}boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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